PKC|C pseudosubstrate inhibitor,myristoylated

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

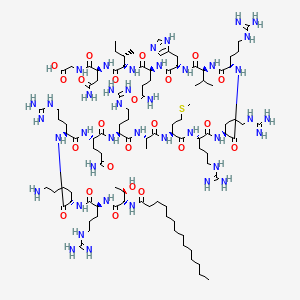

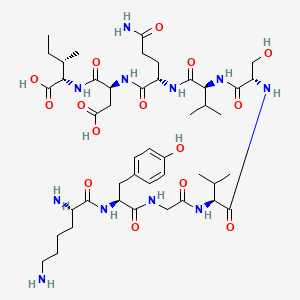

The compound “Protein Kinase C pseudosubstrate inhibitor, myristoylated” is a cell-permeable, reversible, substrate competitive inhibitor of protein kinase C. This compound is myristoylated, meaning it has a myristoyl group attached, which enhances its cell permeability. Protein kinase C is a family of enzymes that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Protein Kinase C pseudosubstrate inhibitor, myristoylated, involves the following steps:

Peptide Synthesis: The peptide sequence corresponding to the pseudosubstrate region of protein kinase C is synthesized using solid-phase peptide synthesis.

Myristoylation: The synthesized peptide is then myristoylated by reacting it with myristic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide.

Purification: The myristoylated peptide is purified using high-performance liquid chromatography to achieve a high degree of purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions

Protein Kinase C pseudosubstrate inhibitor, myristoylated, primarily undergoes the following types of reactions:

Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Oxidation: The methionine residues in the peptide sequence can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents such as dithiothreitol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents like dithiothreitol.

Major Products Formed

Hydrolysis: Smaller peptide fragments.

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Applications De Recherche Scientifique

Protein Kinase C pseudosubstrate inhibitor, myristoylated, has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the inhibition of protein kinase C activity and its effects on various biochemical pathways.

Biology: Employed in cell biology to investigate the role of protein kinase C in cellular processes such as signal transduction, cell proliferation, and apoptosis.

Medicine: Utilized in pharmacological studies to develop potential therapeutic agents targeting protein kinase C-related pathways in diseases such as cancer and diabetes.

Industry: Applied in the development of diagnostic assays and research reagents for studying protein kinase C activity.

Mécanisme D'action

Protein Kinase C pseudosubstrate inhibitor, myristoylated, exerts its effects by competitively inhibiting the substrate binding to protein kinase C. The myristoylated pseudosubstrate peptide mimics the natural substrate of protein kinase C, thereby preventing the enzyme from phosphorylating its actual substrates. This inhibition disrupts the downstream signaling pathways mediated by protein kinase C, leading to altered cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Protein Kinase C zeta pseudosubstrate inhibitor, myristoylated

- Protein Kinase C theta pseudosubstrate inhibitor, myristoylated

- Protein Kinase C eta pseudosubstrate inhibitor, myristoylated

Uniqueness

Protein Kinase C pseudosubstrate inhibitor, myristoylated, is unique due to its specific peptide sequence and myristoylation, which confer high cell permeability and selective inhibition of protein kinase C. Compared to other similar compounds, it offers distinct advantages in terms of potency and specificity in inhibiting protein kinase C activity.

Propriétés

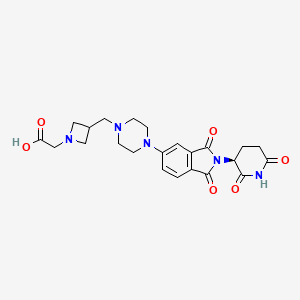

Formule moléculaire |

C101H185N41O23S |

|---|---|

Poids moléculaire |

2373.9 g/mol |

Nom IUPAC |

2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3R)-3-hydroxy-2-(tetradecanoylamino)butanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetic acid |

InChI |

InChI=1S/C101H185N41O23S/c1-9-11-12-13-14-15-16-17-18-19-20-36-75(147)140-79(58(7)143)95(165)137-65(34-27-47-123-100(114)115)87(157)129-60(29-21-22-42-102)83(153)131-64(33-26-46-122-99(112)113)86(156)135-67(37-39-72(103)144)88(158)130-61(30-23-43-119-96(106)107)82(152)127-57(6)80(150)128-69(41-49-166-8)89(159)133-63(32-25-45-121-98(110)111)84(154)132-62(31-24-44-120-97(108)109)85(155)134-66(35-28-48-124-101(116)117)90(160)141-77(55(3)4)93(163)138-70(50-59-52-118-54-126-59)92(162)136-68(38-40-73(104)145)91(161)142-78(56(5)10-2)94(164)139-71(51-74(105)146)81(151)125-53-76(148)149/h52,54-58,60-71,77-79,143H,9-51,53,102H2,1-8H3,(H2,103,144)(H2,104,145)(H2,105,146)(H,118,126)(H,125,151)(H,127,152)(H,128,150)(H,129,157)(H,130,158)(H,131,153)(H,132,154)(H,133,159)(H,134,155)(H,135,156)(H,136,162)(H,137,165)(H,138,163)(H,139,164)(H,140,147)(H,141,160)(H,142,161)(H,148,149)(H4,106,107,119)(H4,108,109,120)(H4,110,111,121)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)/t56-,57-,58+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-,79-/m0/s1 |

Clé InChI |

MQJYKUNBNZJSRT-OHDHYVTHSA-N |

SMILES isomérique |

CCCCCCCCCCCCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O |

SMILES canonique |

CCCCCCCCCCCCCC(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)

![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)